molecular formula C17H18ClNOS B14521263 N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide CAS No. 62516-86-3

N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide

Cat. No.: B14521263
CAS No.: 62516-86-3
M. Wt: 319.8 g/mol
InChI Key: AKZXJQVBHQXNMA-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide typically involves the reaction of 4-chlorobenzene-1-carbothioamide with 4-butoxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides. The reaction is typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: The major products are substituted thioamides with different nucleophiles replacing the chlorine atom.

    Oxidation: The major products are sulfoxides or sulfones.

    Reduction: The major products are amines or thiols.

Scientific Research Applications

N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: This compound has a similar structure but contains a nitrophenyl group instead of a chlorobenzene group.

    N-(4-Butoxyphenyl)acetamide: This compound has a similar but simpler structure, lacking the thioamide group.

Uniqueness

N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide is unique due to the presence of both the butoxyphenyl and chlorobenzene groups, which confer specific chemical and biological properties

Properties

CAS No.

62516-86-3

Molecular Formula

C17H18ClNOS

Molecular Weight

319.8 g/mol

IUPAC Name

N-(4-butoxyphenyl)-4-chlorobenzenecarbothioamide

InChI

InChI=1S/C17H18ClNOS/c1-2-3-12-20-16-10-8-15(9-11-16)19-17(21)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,21)

InChI Key

AKZXJQVBHQXNMA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

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